molecular formula C12H27BO3 B1602382 Tributyl borate-10B CAS No. 207742-80-1

Tributyl borate-10B

Cat. No.: B1602382
CAS No.: 207742-80-1
M. Wt: 229.35 g/mol
InChI Key: LGQXXHMEBUOXRP-HSGWXFLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl borate-10B is a chemical compound with the molecular formula C₁₂H₂₇BO₃. It is a boron-containing ester, specifically enriched with the isotope boron-10. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl borate-10B can be synthesized through the esterification of boric acid-10B with butanol. The reaction typically involves heating boric acid-10B with an excess of butanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted butanol and other impurities.

Chemical Reactions Analysis

Types of Reactions

Tributyl borate-10B undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid-10B and butanol.

    Transesterification: This reaction involves the exchange of the butyl groups with other alcohols, resulting in the formation of different borate esters.

    Oxidation: this compound can be oxidized to form boron oxides and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Transesterification: Alcohols and catalysts such as sodium or potassium alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.

Major Products Formed

    Hydrolysis: Boric acid-10B and butanol.

    Transesterification: Various borate esters depending on the alcohol used.

    Oxidation: Boron oxides and other oxidation products.

Scientific Research Applications

Tributyl borate-10B has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

    Biology: Employed in the study of boron metabolism and its role in biological systems.

    Medicine: Utilized in Neutron Capture Therapy (NCT) for cancer treatment. The boron-10 isotope captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.

    Industry: Acts as a catalyst in various industrial processes and as an additive in the production of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    Tributyl borate-11B: Similar in structure but contains the boron-11 isotope.

    Trimethyl borate-11B: A borate ester with methyl groups instead of butyl groups.

    Boric acid-11B: A simple boron-containing compound with the boron-11 isotope.

Uniqueness

Tributyl borate-10B is unique due to its enrichment with the boron-10 isotope, which makes it particularly valuable for applications in Neutron Capture Therapy. Its ability to undergo various chemical reactions and its role as a precursor for other boron-containing compounds further highlight its versatility and importance in scientific research.

Properties

IUPAC Name

tributyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQXXHMEBUOXRP-HSGWXFLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCC)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](OCCCC)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583698
Record name Tributyl (~10~B)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-80-1
Record name Tributyl (~10~B)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-n-butylborate [10B]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tributyl borate-10B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tributyl borate-10B
Reactant of Route 3
Tributyl borate-10B
Reactant of Route 4
Reactant of Route 4
Tributyl borate-10B
Reactant of Route 5
Reactant of Route 5
Tributyl borate-10B
Reactant of Route 6
Tributyl borate-10B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.